molecular formula C27H23F3N6O B12293220 N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea

N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea

Cat. No.: B12293220
M. Wt: 504.5 g/mol
InChI Key: MEJKZYOOTMLMBA-UHFFFAOYSA-N
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Description

IRE1alpha kinase-IN-2 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This pathway is crucial for maintaining cellular homeostasis under stress conditions by managing the accumulation of misfolded proteins in the endoplasmic reticulum. IRE1alpha kinase-IN-2 has gained attention for its potential therapeutic applications, particularly in diseases where endoplasmic reticulum stress is implicated, such as cancer, diabetes, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRE1alpha kinase-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of IRE1alpha kinase-IN-2 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

IRE1alpha kinase-IN-2 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the UPR pathway and its role in cellular stress responses.

    Biology: Investigated for its effects on cell survival, apoptosis, and autophagy under stress conditions.

    Medicine: Explored as a potential therapeutic agent for diseases like cancer, diabetes, and neurodegenerative disorders by modulating the UPR pathway.

Mechanism of Action

IRE1alpha kinase-IN-2 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway. By blocking this pathway, IRE1alpha kinase-IN-2 can reduce cellular stress responses, leading to decreased cell survival under stress conditions. This mechanism is particularly relevant in cancer cells, which rely on the UPR pathway for survival under the harsh tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IRE1alpha kinase-IN-2 is unique in its high specificity for IRE1α, making it a valuable tool for studying the UPR pathway without off-target effects. Its ability to inhibit both the kinase and endoribonuclease activities of IRE1α distinguishes it from other inhibitors that may only target one of these activities .

Properties

Molecular Formula

C27H23F3N6O

Molecular Weight

504.5 g/mol

IUPAC Name

1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C27H23F3N6O/c1-15(2)25-35-22(23-24(31)32-12-13-36(23)25)20-10-11-21(19-9-4-3-8-18(19)20)34-26(37)33-17-7-5-6-16(14-17)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H2,33,34,37)

InChI Key

MEJKZYOOTMLMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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